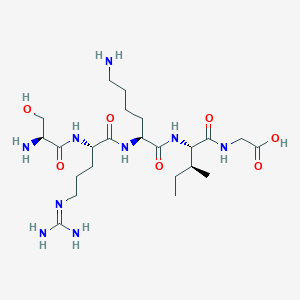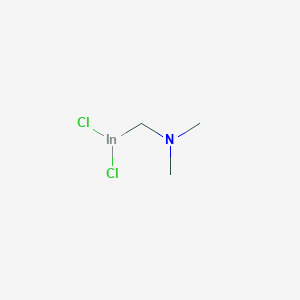
1-(Morpholin-4-yl)-2-(1-phenylethylidene)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Morpholin-4-yl)-2-(1-phenylethylidene)butane-1,3-dione is an organic compound that features a morpholine ring, a phenylethylidene group, and a butane-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Morpholin-4-yl)-2-(1-phenylethylidene)butane-1,3-dione can be synthesized through a multi-step process involving the following key steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.
Introduction of the Phenylethylidene Group: The phenylethylidene group can be introduced through a condensation reaction between acetophenone and an appropriate aldehyde in the presence of a base such as sodium hydroxide.
Formation of the Butane-1,3-dione Moiety: The butane-1,3-dione moiety can be synthesized by reacting acetylacetone with a suitable electrophile such as benzyl chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. These processes often utilize automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Morpholin-4-yl)-2-(1-phenylethylidene)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Morpholin-4-yl)-2-(1-phenylethylidene)butane-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases such as cancer, inflammation, and neurological disorders.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic, optical, or mechanical properties.
Biological Studies: The compound is used as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of fine chemicals, agrochemicals, and specialty polymers.
Wirkmechanismus
The mechanism of action of 1-(Morpholin-4-yl)-2-(1-phenylethylidene)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or ion channels, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism of action depends on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(Morpholin-4-yl)-2-(1-phenylethylidene)butane-1,3-dione can be compared with other similar compounds, such as:
1-(Morpholin-4-yl)-2-(1-phenylethylidene)propan-1-one: This compound has a similar structure but lacks the butane-1,3-dione moiety, which may result in different chemical reactivity and biological activity.
1-(Piperidin-4-yl)-2-(1-phenylethylidene)butane-1,3-dione: This compound features a piperidine ring instead of a morpholine ring, which may affect its pharmacokinetic and pharmacodynamic properties.
1-(Morpholin-4-yl)-2-(1-phenylethylidene)butane-1,3-diol: This compound has a similar structure but contains a diol moiety instead of a dione moiety, which may influence its solubility and chemical stability.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged for various applications.
Eigenschaften
CAS-Nummer |
827574-19-6 |
|---|---|
Molekularformel |
C16H19NO3 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
1-morpholin-4-yl-2-(1-phenylethylidene)butane-1,3-dione |
InChI |
InChI=1S/C16H19NO3/c1-12(14-6-4-3-5-7-14)15(13(2)18)16(19)17-8-10-20-11-9-17/h3-7H,8-11H2,1-2H3 |
InChI-Schlüssel |
DDVVAUJHICPBIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C(=O)C)C(=O)N1CCOCC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(3-Amino-3-oxopropyl)amino]ethane-1-sulfonic acid](/img/structure/B14210018.png)


![4-[(2-Phenylethenyl)sulfanyl]butan-1-OL](/img/structure/B14210045.png)
![1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]-](/img/structure/B14210047.png)


![Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]-](/img/structure/B14210090.png)
![[4-(4-Methoxyanilino)phenoxy]acetic acid](/img/structure/B14210094.png)

